molecular formula C21H16ClN3O2S2 B2594204 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1260939-14-7

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2594204
CAS No.: 1260939-14-7
M. Wt: 441.95
InChI Key: WYUSACKROWQREO-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide” is a chemical compound with a complex structure . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Dual Inhibitory Activities Research has demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, similar to the given compound, exhibit potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway crucial for DNA synthesis and repair. This dual inhibitory property makes them potential candidates for anticancer drug development. One such study highlighted a compound with remarkable inhibitory efficiency, positioning it as the most potent dual inhibitor of human TS and DHFR known to date (Gangjee et al., 2008).

Antitumor Activity Compounds with the thieno[3,2-d]pyrimidine core have been synthesized and evaluated for their antitumor activities. These compounds have shown potent anticancer effects on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. Some derivatives exhibited activity levels comparable to doxorubicin, a well-known chemotherapy drug, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Spectroscopic Characterization and Molecular Docking The vibrational spectroscopic signatures and effects of rehybridization and hyperconjugation on similar compounds have been explored using quantum computational approaches. Such studies provide insights into the molecular structure and interactions, which are crucial for understanding the biological activities and optimizing the compound's drug-like properties. Additionally, molecular docking studies can predict the compound's binding affinity and inhibitory activity against target proteins, such as viral proteases, offering a pathway for developing antiviral drugs (Jenepha Mary et al., 2022).

Synthetic Methodologies and Structural Elucidation Research has also focused on the synthesis and structural characterization of thieno[2,3-d]pyrimidine derivatives, providing valuable information on the chemical properties and reactivity of these compounds. Such studies lay the groundwork for the development of novel derivatives with enhanced biological activities. For example, novel synthetic routes have been developed for thieno[2,3-d]pyrimidine and thienotriazolopyrimidine derivatives, which have been evaluated for their antitumor activities, showcasing the versatility and potential of these compounds in drug design (Zaki et al., 2017).

Safety and Hazards

As with any chemical compound, handling “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide” requires appropriate safety measures. Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological and pharmacological activities. Similar compounds have shown potential in various areas such as antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-13-3-2-4-15(11-13)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)16-7-5-14(22)6-8-16/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSACKROWQREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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